tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate
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Overview
Description
tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and oxan-4-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, this compound may be used as a probe or reagent to study enzyme activities, particularly those involving carbamate metabolism.
Medicine
In medicine, carbamates are often explored for their potential as drug candidates due to their ability to interact with biological targets. This compound could be investigated for its pharmacological properties.
Industry
In industry, carbamates are used in the production of polymers, coatings, and agricultural chemicals
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate would depend on its specific application. Generally, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(oxan-4-yl)carbamate
- N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate
Uniqueness
The uniqueness of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13(6-7-14)10-4-8-16-9-5-10/h10,14H,4-9H2,1-3H3 |
InChI Key |
IEAZWBAZZIGEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCOCC1 |
Origin of Product |
United States |
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